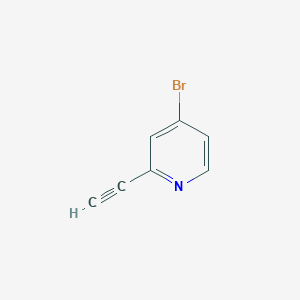

4-溴-2-乙炔基吡啶

描述

4-Bromo-2-ethynylpyridine is a compound that is part of the broader family of pyridine derivatives. These compounds are of significant interest in the field of organic chemistry due to their potential applications in drug discovery, materials science, and as intermediates in various chemical reactions. The presence of both bromine and ethynyl functional groups in 4-bromo-2-ethynylpyridine makes it a versatile building block for further chemical modifications.

Synthesis Analysis

The synthesis of related brominated pyridine compounds has been explored in several studies. For instance, a method for the synthesis of 2-bromo-4-iodopyridine, which is a key building block for 2,4-disubstituted pyridines, was developed using a halogen dance reaction involving 2-bromopyridine, LDA, and I2 . This compound was then used to create other di-substituted pyridines. Similarly, the regioselective bromination of thieno[2,3-b]pyridine to produce 4-bromothieno[2,3-b]pyridine demonstrates the potential of brominated pyridines in drug discovery . Although these methods do not directly describe the synthesis of 4-bromo-2-ethynylpyridine, they provide insight into the strategies that could be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of brominated pyridine derivatives has been a subject of interest. For example, the crystal and molecular structure of 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine was investigated using single-crystal X-ray diffraction, revealing insights into the geometry and intermolecular interactions in the solid state . Although this study does not directly analyze 4-bromo-2-ethynylpyridine, it suggests that similar techniques could be employed to elucidate its structure.

Chemical Reactions Analysis

The reactivity of brominated pyridines has been explored in various contexts. For instance, the polymerization of ethynylpyridines with bromine to form conjugated ionic polyacetylenes indicates that the bromine atom can activate the acetylenic bond for polymerization . Additionally, the study of 4-[(4-bromophenyl)ethynyl]pyridine at metal surfaces by STM shows that the bromine atom plays a role in the self-assembly and reaction processes on metallic surfaces . These studies highlight the reactivity of the bromine atom in brominated pyridines, which could be relevant for understanding the chemical behavior of 4-bromo-2-ethynylpyridine.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated pyridines can be complex. For example, the spectroscopic analysis of 4-bromo-1-(ethoxycarbonyl)piperidine-4-carboxylic acid provided detailed information on its molecular and vibrational structure, as well as insights into its stability and charge transfer properties . Although this compound is not 4-bromo-2-ethynylpyridine, the methodologies used, such as FT-IR, FT-Raman, NMR, and UV spectroscopy, could be applied to study the physical and chemical properties of 4-bromo-2-ethynylpyridine.

科学研究应用

共轭聚合物的聚合和合成

4-溴-2-乙炔基吡啶已被用于合成共轭聚合物。Subramanyam等人(1992年)描述了一种聚合2-乙炔基吡啶的方法,其中吡啶环与溴分子形成给体-受体复合物,激活乙炔键进行聚合,从而产生具有共轭骨架的取代聚乙炔(Subramanyam, Blumstein, & Li, 1992)。类似地,Lim等人(2018年)开发了一种无催化剂的2-乙炔基吡啶聚合方法,产生具有光致发光性能的聚合物(Lim, Park, Son, Jin, & Gal, 2018)。

双(吡啶基)衍生物的合成

Delia Ciana和Haim(1984年)展示了从4-溴吡啶和4-乙炔基吡啶合成1,4-双(4-吡啶基)丁二炔的方法,这是合成各种吡啶衍生物的前体,具有在材料科学中潜在应用的特性(Delia Ciana & Haim, 1984)。

液晶聚合物的开发

Gui等人(2003年)的研究涉及合成具有液晶基团的新型共轭聚合物,利用2-乙炔基吡啶作为起始材料。这种聚合物表现出独特的光致发光性能,表明其在光学材料中的潜在用途(Gui, Jin, Park, Ahn, Koh, Kim, & Gal, 2003)。

电化学和光学性质

Choi等人(2018年)合成了聚(N-溴-2-乙炔基吡啶溴化物)并研究了其光学和电化学性质。该聚合物在可见区域显示出特征性吸收,并显示出不可逆的电化学行为,表明在电子器件中的应用(Choi, Lim, Sree, Jin, & Gal, 2018)。

新型以吡啶为基础的衍生物的合成

Ahmad等人(2017年)进行了一项关于钯催化合成新型吡啶衍生物的研究,使用5-溴-2-甲基吡啶-3-胺。这些衍生物显示出作为液晶的手性掺杂剂的潜力,并展示出生物活性,突显了以吡啶为基础的化合物的多样应用(Ahmad, Rasool, Ikram, Khan, Mahmood, Ayub, Zubair, Al-Zahrani, Rana, Akhtar, & Alitheen, 2017)。

在晶体工程中的应用

Ohkita等人(2001年)探讨了4-乙炔基吡啶在晶体工程中的应用,导致形成具有非线性光学性质的极性晶体。这项研究表明了4-乙炔基吡啶衍生物在设计具有特定光学特性材料中的潜力(Ohkita, Suzuki, Nakatani, & Tsuji, 2001)。

电极修饰和催化

Coates和Nyokong(2012年)使用乙炔基吡啶修饰电极表面,展示了其在电化学传感器中的实用性。修饰电极表现出增强的电催化能力,表明在分析化学中的应用(Coates & Nyokong, 2012)。

安全和危害

4-Bromo-2-ethynylpyridine is classified as toxic . The safety information includes hazard statements such as H301 (Toxic if swallowed), H311 (Toxic in contact with skin), and H331 (Toxic if inhaled) . Precautionary measures include avoiding breathing dust, using personal protective equipment, and ensuring adequate ventilation .

作用机制

Target of Action

It’s known that this compound can participate in various chemical reactions, suggesting that it may interact with a range of molecular targets .

Mode of Action

4-Bromo-2-ethynylpyridine can undergo reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation . These reactions involve the interaction of 4-Bromo-2-ethynylpyridine with other molecules, leading to changes in its structure and properties .

Biochemical Pathways

The compound’s ability to undergo various chemical reactions suggests that it may influence a variety of biochemical pathways .

Result of Action

Given its chemical reactivity, it’s plausible that the compound could induce a variety of effects depending on the specific context of its use .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-Bromo-2-ethynylpyridine. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s reactivity and the outcomes of its interactions with other molecules .

属性

IUPAC Name |

4-bromo-2-ethynylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrN/c1-2-7-5-6(8)3-4-9-7/h1,3-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHWUEWABOVLRAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=NC=CC(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50634112 | |

| Record name | 4-Bromo-2-ethynylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50634112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-ethynylpyridine | |

CAS RN |

1196155-22-2 | |

| Record name | 4-Bromo-2-ethynylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50634112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

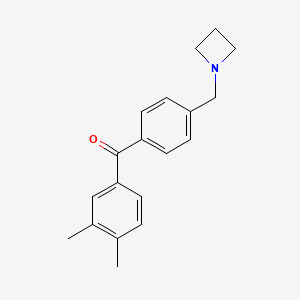

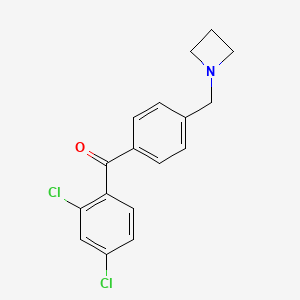

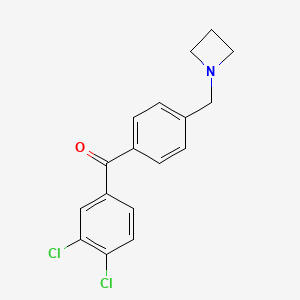

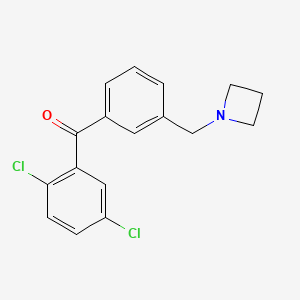

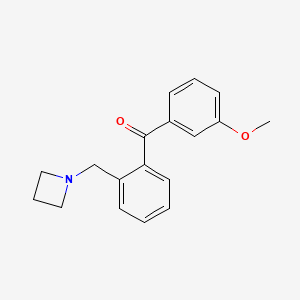

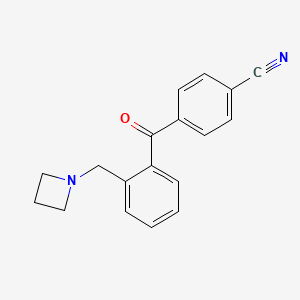

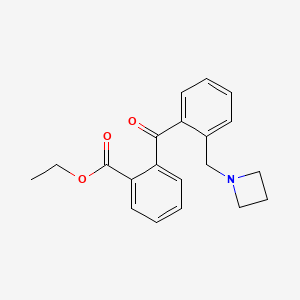

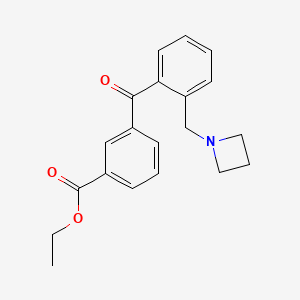

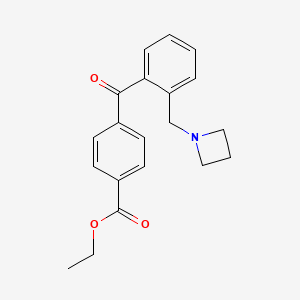

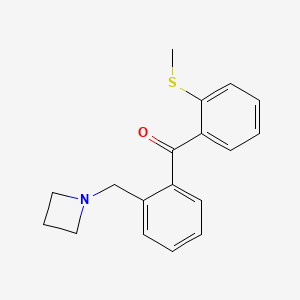

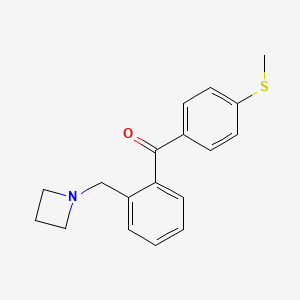

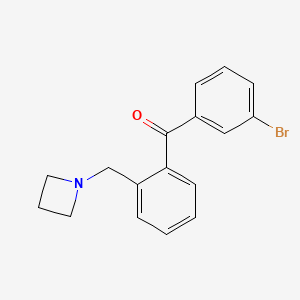

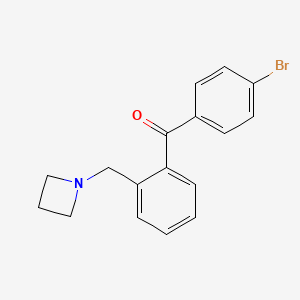

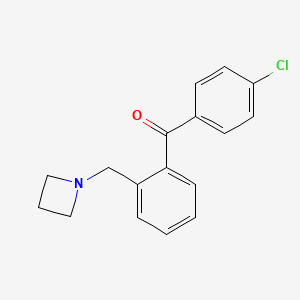

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。